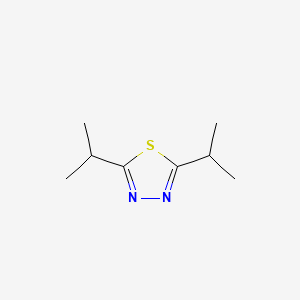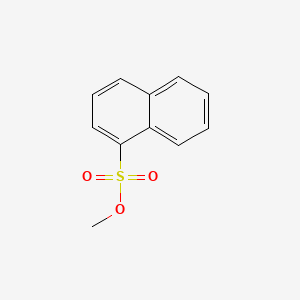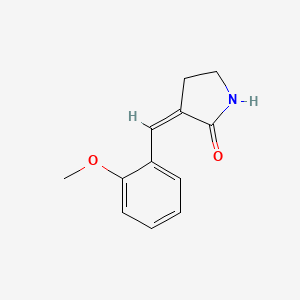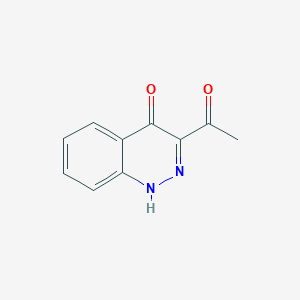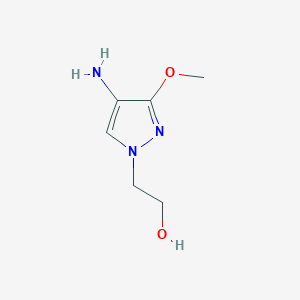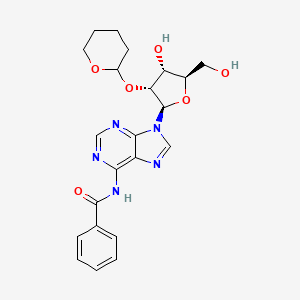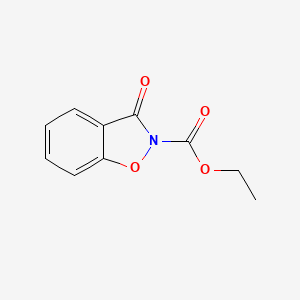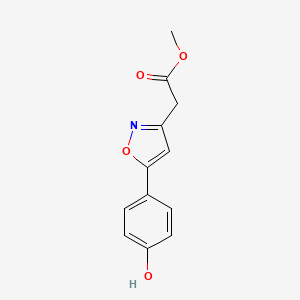![molecular formula C10H12N2O B12900419 Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- CAS No. 651314-73-7](/img/structure/B12900419.png)
Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Alkyne Formation:
Isoxazole Ring Formation: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening and formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines resulting from the reduction of the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing molecules with specific biological activities.
Materials Science: Its heterocyclic nature may lend itself to applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially modulating their activity.
相似化合物的比较
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share the pyrrolidine ring structure.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share the isoxazole ring structure.
Uniqueness: 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole is unique due to the combination of both pyrrolidine and isoxazole rings in a single molecule, which imparts distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 5-(3-(Pyrrolidin-2-yl)prop-1-yn-1-yl)isoxazole, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
651314-73-7 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2 |
InChI 键 |
GGMRHLNABFMDIP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC#CC2=CC=NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



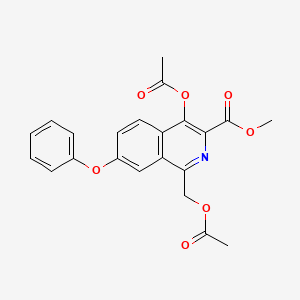
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
